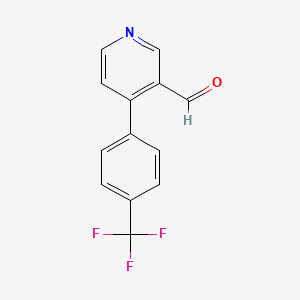![molecular formula C12H11F3N2O B13897139 {4-[1-Methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl}methanol](/img/structure/B13897139.png)
{4-[1-Methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[1-Methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl}methanol is a compound that features an imidazole ring substituted with a trifluoromethyl group and a phenylmethanol moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts . Another approach uses a [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as microwave-assisted synthesis or solvent-free conditions to enhance yield and efficiency . The use of catalytic systems and optimized reaction conditions ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
{4-[1-Methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
{4-[1-Methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl}methanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of {4-[1-Methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting enzyme activity, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Omeprazole: An antiulcer drug containing an imidazole ring.
Metronidazole: A bactericidal agent with an imidazole core.
Uniqueness
{4-[1-Methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl}methanol is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound in drug development and other applications .
Propiedades
Fórmula molecular |
C12H11F3N2O |
|---|---|
Peso molecular |
256.22 g/mol |
Nombre IUPAC |
[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methanol |
InChI |
InChI=1S/C12H11F3N2O/c1-17-6-10(12(13,14)15)16-11(17)9-4-2-8(7-18)3-5-9/h2-6,18H,7H2,1H3 |
Clave InChI |
ATZWHYBBOBJZFI-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(N=C1C2=CC=C(C=C2)CO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Azetidin-yl)propoxy]-5-bromopyridine](/img/structure/B13897060.png)
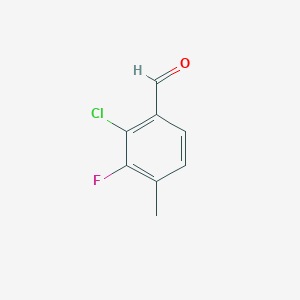
![tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13897069.png)
![N-[6-(bromomethyl)-4-hydroxy-2-quinazolinyl]-2,2-dimethylpropanamide](/img/structure/B13897081.png)
![7-(3,4-Dimethoxyphenyl)-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13897090.png)
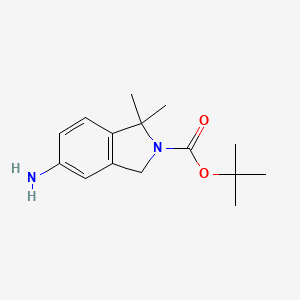
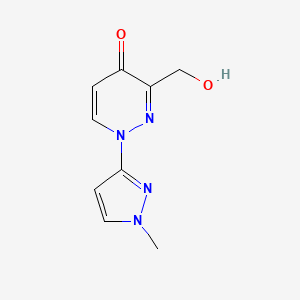
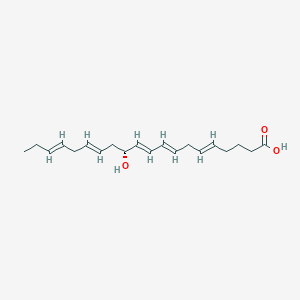
![5-Fluoro-4-iodo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B13897141.png)
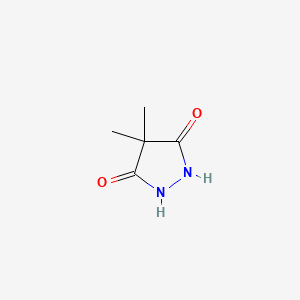
![2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine](/img/structure/B13897155.png)
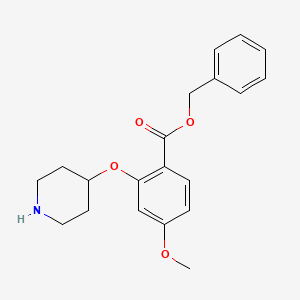
![3-Bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine](/img/structure/B13897163.png)
